molecular formula C17H20F3N5O B2779040 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2379989-30-5

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2779040
CAS No.: 2379989-30-5
M. Wt: 367.376
InChI Key: WVNSUYQWHWDISH-UHFFFAOYSA-N
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Description

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that combines pyrimidine and piperidine rings

Preparation Methods

The synthesis of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression, which in turn result in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of pyrimidine and piperidine rings, as well as the presence of trifluoromethyl and ethyl groups. Similar compounds include:

  • 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine
  • [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O/c1-3-12-9-21-16(22-10-12)26-13-4-6-25(7-5-13)15-8-14(17(18,19)20)23-11(2)24-15/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNSUYQWHWDISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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